2-(Pyridin-3-yl)propanoic acid
Description
Significance of Heterocyclic Propanoic Acids in Medicinal Chemistry Research
Heterocyclic propanoic acids represent a privileged scaffold in drug discovery. The propanoic acid portion of the molecule can participate in various biological interactions, while the heterocyclic ring offers a versatile point for chemical modification to fine-tune the compound's properties. nih.gov This combination has led to the development of compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities. ijraset.comopenmedicinalchemistryjournal.comresearchgate.net The structural diversity and inherent biological activity of these scaffolds make them attractive starting points for the design of new therapeutic agents. nih.gov Researchers continue to explore the vast chemical space of heterocyclic compounds, seeking to identify novel structures with untapped medicinal potential. researchgate.net
Overview of Research Trajectories for 2-(Pyridin-3-yl)propanoic Acid and Related Structures
Research into this compound and its structural analogs has followed several promising trajectories. A significant area of investigation is in the field of metabolic diseases. For instance, a series of novel pyridine-2-propanoic acids were synthesized and identified as potent dual PPARα/γ agonists, which are targets for antidiabetic agents. rjptonline.orgdrugbank.com One compound from this series demonstrated more potent glucose-lowering effects than a commercially available drug in animal models. rjptonline.org
Another research avenue focuses on the synthesis of more complex molecules using this compound derivatives as building blocks. For example, derivatives of this scaffold have been used in the synthesis of novel 1,2,4-triazole (B32235) derivatives with potential anti-inflammatory properties. mdpi.comnih.gov The synthesis of these complex heterocyclic systems is of great interest due to their wide range of potential applications in chemotherapy and materials science. nih.gov
Furthermore, the core structure of pyridine-propanoic acid is being explored for its potential in treating neurological disorders and as a component in the synthesis of other biologically active molecules. evitachem.com The chiral version of a related compound, (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid, is utilized in peptide synthesis and medicinal chemistry due to the unique chemical properties conferred by the pyridine (B92270) ring. apolloscientific.co.uk
The table below provides a summary of the key research areas and findings for this compound and related structures.
| Research Area | Key Findings |
| Metabolic Diseases | Pyridine-2-propanoic acids have been identified as potent dual PPARα/γ agonists for potential use as antidiabetic agents. rjptonline.orgdrugbank.com |
| Organic Synthesis | This compound derivatives serve as building blocks for more complex heterocyclic systems, such as 1,2,4-triazoles. nih.gov |
| Medicinal Chemistry | The pyridine-propanoic acid scaffold is being investigated for applications in neurological disorders and as a component in peptide synthesis. evitachem.comapolloscientific.co.uk |
| Anti-inflammatory Agents | Novel 1,2,4-triazole derivatives containing a propanoic acid moiety have been synthesized and show potential anti-inflammatory effects. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGAPGURIPIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305296 | |
| Record name | α-Methyl-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90005-62-2 | |
| Record name | α-Methyl-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90005-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Pyridin 3 Yl Propanoic Acid and Its Derivatives
Traditional Synthetic Routes to Pyridine-Substituted Propanoic Acids
Traditional methods for the synthesis of pyridine-substituted propanoic acids often rely on established organic reactions. One common approach is the malonic ester synthesis, a versatile method for preparing carboxylic acids. This synthesis involves the alkylation of diethyl malonate with a suitable pyridyl halide, followed by hydrolysis and decarboxylation to yield the desired propanoic acid. For the synthesis of 2-(pyridin-3-yl)propanoic acid, this would typically involve the reaction of diethyl malonate with 3-(chloromethyl)pyridine (B1204626). The key steps are outlined below:
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
Alkylation: The enolate acts as a nucleophile and reacts with 3-(chloromethyl)pyridine in an SN2 reaction to form diethyl 2-(pyridin-3-ylmethyl)malonate.
Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.
Another traditional route involves the use of 3-acetylpyridine (B27631) as a starting material. This can be converted to the target propanoic acid through various multi-step sequences, which may include reactions like the Willgerodt-Kindler reaction followed by hydrolysis, or conversion to an intermediate that can be further elaborated to the propanoic acid side chain.
Asymmetric Synthesis and Chiral Resolution Techniques
The biological activity of many chiral compounds is often associated with a single enantiomer. Therefore, the development of methods for the enantioselective synthesis of this compound and its analogues is of great importance.
Enantioselective Preparation of Stereoisomers of this compound Analogues
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. One effective strategy is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral 2-arylpropanoic acids, oxazolidinone auxiliaries, developed by David A. Evans, have proven to be highly effective. wikipedia.org This methodology can be adapted for the synthesis of this compound. The general steps are:
Acylation: The chiral oxazolidinone auxiliary is acylated with 3-pyridylacetyl chloride to form an N-acyloxazolidinone.
Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., methyl iodide) in a highly diastereoselective manner. The steric bulk of the auxiliary directs the approach of the electrophile to one face of the enolate.
Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the product, typically by hydrolysis, to yield the desired enantiomerically enriched this compound. The auxiliary can often be recovered and reused.
Another approach involves the asymmetric alkylation of pyridyl-substituted alkynyl ketones with dialkylzinc reagents in the presence of a chiral catalyst. researchgate.net
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Diastereomeric Excess (de) | Advantages | Disadvantages |
| Evans Oxazolidinones | >95% | High stereocontrol, reliable | Requires stoichiometric use of auxiliary |
| Pseudoephedrine Amides | >90% | Readily available, good stereocontrol | Can be difficult to remove |
| Camphorsultams | >90% | High stereoselectivity, crystalline derivatives | Expensive |
Chemoenzymatic Approaches in the Synthesis of Chiral Pyridine (B92270) Propanoic Acids
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve highly selective transformations. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic mixtures of carboxylic acids and their esters. mdpi.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
For the resolution of racemic this compound, a typical procedure would involve the esterification of the racemic acid with an alcohol in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). nih.gov The enzyme will preferentially catalyze the esterification of one enantiomer, for example, the (S)-enantiomer, to form the corresponding ester. The unreacted (R)-enantiomer of the acid can then be separated from the (S)-ester. The enantiomeric excess of the resolved products can be very high, often exceeding 95%. nih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution of 2-Arylpropanoic Acid Derivatives
| Lipase Source | Substrate | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic Ibuprofen (B1674241) | Esterification | >95% | |
| Candida rugosa Lipase (CRL) | Racemic Naproxen methyl ester | Hydrolysis | >99% | nih.gov |
| Pseudomonas cepacia Lipase | Racemic Flurbiprofen (B1673479) | Esterification | 89.6% |
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of renewable feedstocks, safer solvents, and catalytic methods to reduce waste and energy consumption.
Aqueous Media and Catalytic Methods for Pyridine Propanoic Acid Derivatives
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that can be performed in aqueous media is a key goal of green chemistry. For the synthesis of pyridine carboxylic acid derivatives, microwave-assisted organic synthesis (MAOS) in water has emerged as a promising technique. organic-chemistry.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. organic-chemistry.org The synthesis of novel pyridine carboxamides has been successfully achieved in neat water under microwave irradiation.
The use of solid acid catalysts is another important green chemistry approach. researchgate.netiupac.org These catalysts are heterogeneous, meaning they are in a different phase from the reactants, which allows for easy separation and recycling. Zeolites, clays, and functionalized silicas are examples of solid acids that can be used to catalyze various organic reactions, replacing corrosive and hazardous mineral acids. researchgate.netiupac.org For instance, alum (KAl(SO₄)₂·12H₂O), an inexpensive and non-toxic catalyst, has been used for the synthesis of derivatives of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid in aqueous media. nih.gov
Development of Environmentally Benign Reaction Conditions
The development of environmentally benign reaction conditions also involves minimizing the use of hazardous reagents and solvents. Ionic liquids, which are salts with low melting points, are considered "green" solvents due to their low vapor pressure and high thermal stability. benthamscience.com They can act as both solvents and catalysts in the synthesis of pyridine derivatives, often leading to improved yields and selectivity. benthamscience.com
Furthermore, catalyst-free and solvent-free reaction conditions represent the ultimate goal in green synthesis. Microwave-assisted synthesis under solvent-free conditions has been successfully applied to the preparation of various heterocyclic compounds, including pyridine derivatives. nih.govnih.gov These methods not only reduce environmental impact but can also simplify product isolation and purification.
Parallel Synthesis and Combinatorial Chemistry for Library Generation
Parallel synthesis and combinatorial chemistry are strategic approaches to accelerate the drug discovery process by preparing a multitude of compounds simultaneously. uniroma1.it These techniques are particularly amenable to the synthesis of derivatives of this compound, allowing for systematic exploration of the chemical space around this scaffold.
The core principle of these methodologies involves the systematic combination of a set of building blocks to generate a large library of related molecules. For this compound derivatives, this can be achieved by varying substituents on the pyridine ring and by modifying the carboxylic acid group.
A common strategy in parallel synthesis is to utilize a common intermediate which can then be reacted with a diverse set of reagents in separate reaction vessels, often in a multi-well plate format. For example, a key intermediate could be a protected form of this compound, which is then deprotected and coupled with a library of amines or alcohols to generate a diverse set of amides or esters.
One notable example, while not on this compound itself, demonstrates the feasibility of such an approach for a structurally related compound. A versatile and efficient method for the parallel preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives has been described. researchgate.net This method, adaptable for parallel synthesis, allowed for the generation of an approximately 2000-membered library of amides in a semi-automated fashion. researchgate.net This highlights the potential for applying similar high-throughput synthetic strategies to the this compound scaffold.
The design of such libraries often employs computational tools to ensure diversity and to focus on compounds with drug-like properties. The selection of building blocks is crucial and is typically based on creating diversity in terms of size, electronics, and hydrophobicity to maximize the chances of identifying hits in biological screens.
Table 1: Key Strategies in Parallel Synthesis and Combinatorial Chemistry for this compound Derivatives
| Strategy | Description | Key Advantages |
| Solid-Phase Synthesis | The this compound core is attached to a solid support (resin), allowing for the use of excess reagents and simplified purification by simple washing. | High-throughput, ease of purification, potential for automation. |
| Solution-Phase Synthesis | Reactions are carried out in solution, often using techniques to facilitate parallel purification such as liquid-liquid extraction or solid-phase scavenger resins. | Broader range of compatible chemistries, easier reaction monitoring. |
| Diversity-Oriented Synthesis | Focuses on creating structurally diverse and complex molecules from a common starting material to explore novel chemical space. | Generation of novel scaffolds, exploration of new biological activities. |
| Multi-Component Reactions | Three or more reactants are combined in a single step to form a complex product, rapidly increasing molecular complexity and diversity. | High efficiency, atom economy, rapid access to complex structures. |
Functionalization Strategies of the Pyridine Ring and Propanoic Acid Moiety
The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various substitution reactions. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. quora.comresearchgate.net Conversely, the ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions. quora.com
Electrophilic Aromatic Substitution:
Direct electrophilic substitution on the pyridine ring of this compound can be challenging and often requires harsh reaction conditions. However, the existing alkyl substituent at the 3-position further directs incoming electrophiles. The electron density is greatest at the positions ortho and para to the nitrogen, but the nitrogen itself is the most basic site and will be protonated or complexed with a Lewis acid under the reaction conditions, further deactivating the ring. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the 5-position.
Common electrophilic substitution reactions include:
Nitration: Can be achieved using strong nitrating agents, but often requires forcing conditions.
Halogenation: Bromination and chlorination can be performed, typically under vigorous conditions.
Sulfonation: Requires heating with oleum (B3057394) (fuming sulfuric acid).
To overcome the low reactivity of the pyridine ring, one common strategy is to first convert the pyridine to its N-oxide. youtube.com The N-oxide is more reactive towards electrophilic substitution, which now preferentially occurs at the 4-position. Subsequent deoxygenation can then yield the 4-substituted pyridine derivative.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is more facile on the pyridine ring, especially if a good leaving group (e.g., a halide) is present at the 2-, 4-, or 6-positions. youtube.comyoutube.com For a 3-substituted pyridine like this compound, a nucleophile would preferentially attack the 2- or 6-position if a suitable leaving group is present.
Metalation and Cross-Coupling Reactions:
Directed ortho-metalation is a powerful tool for the functionalization of pyridines. However, for a 3-substituted pyridine, direct deprotonation can be less regioselective. More modern approaches involving transition-metal-catalyzed C-H activation are becoming increasingly important for the site-selective functionalization of pyridines. nih.gov These methods allow for the introduction of a wide range of substituents, including aryl, alkyl, and other functional groups.
Table 2: Representative Functionalization Reactions of the Pyridine Ring
| Reaction Type | Reagents and Conditions | Position of Substitution |
| Nitration | HNO₃/H₂SO₄, heat | 5-position |
| Bromination | Br₂/oleum, heat | 5-position |
| Nucleophilic Amination (on a 2-halopyridine precursor) | Amine, base, heat | 2-position |
| Suzuki Coupling (on a halopyridine precursor) | Arylboronic acid, Pd catalyst, base | Position of the halide |
| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Site-selective, often at C-2 or C-6 |
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, allowing for the generation of a diverse library of derivatives.
Esterification:
The formation of esters is a straightforward modification of the carboxylic acid. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemguide.co.uk A wide variety of alcohols, from simple alkanols to more complex and sterically hindered ones, can be used to generate a diverse library of esters. ceon.rsresearchgate.net The reaction is typically performed at reflux, and the water formed can be removed to drive the equilibrium towards the product. google.comgoogle.com
Amidation:
Amides are another important class of derivatives that can be synthesized from the carboxylic acid. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. researchgate.netmdpi.com A vast array of commercially available amines can be used in this reaction, leading to a highly diverse set of amides. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU).
Reduction:
The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(pyridin-3-yl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. chemguide.co.uklibretexts.orgyoutube.com Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids. The resulting alcohol can then be further functionalized, for example, by conversion to ethers or halides.
Table 3: Common Modifications of the Carboxylic Acid Group of this compound
| Reaction | Reagents and Conditions | Product |
| Esterification | R'OH, H⁺ (e.g., H₂SO₄), heat | 2-(Pyridin-3-yl)propanoate ester |
| Amidation | 1. SOCl₂ or coupling agent (e.g., EDC) 2. R'R''NH | N-substituted 2-(pyridin-3-yl)propanamide |
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | 2-(Pyridin-3-yl)propan-1-ol |
Exploration of Biological Activities of 2 Pyridin 3 Yl Propanoic Acid Derivatives
Anti-inflammatory and Analgesic Research
Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.com Their biological action is primarily linked to the inhibition of prostaglandin (B15479496) biosynthesis through the cyclooxygenase (COX) enzymes, which are key in the inflammatory process. humanjournals.commdpi.com Structural modifications, such as creating amide or hydrazone derivatives from the carboxylic acid moiety, have been explored to enhance anti-inflammatory activity. humanjournals.com
Mechanistic Investigations of Anti-inflammatory Actions
The primary mechanism for the anti-inflammatory effects of arylpropionic acid derivatives involves the inhibition of COX enzymes, which convert arachidonic acid into inflammatory mediators like prostaglandins. humanjournals.commdpi.com This inhibition reduces symptoms such as pain and edema. mdpi.com
Research into novel derivatives has explored their effects on specific COX isoenzymes, COX-1 and COX-2, as well as the 5-lipoxygenase (5-LOX) enzyme. mdpi.com For example, a study on the pyrrole (B145914) derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), which is structurally related to the COX-2 selective inhibitor celecoxib, demonstrated significant anti-inflammatory activity. nih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this compound led to a significant decrease in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1, indicating a potential immunomodulatory mechanism. nih.gov
Another study on 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives found that a synthesized oxazepine derivative showed more potent anti-inflammatory activity than the standard drug flurbiprofen (B1673479) in an egg-albumin induced paw edema model in rats. ijpsr.com These investigations highlight the potential of structural modifications to modulate the anti-inflammatory response through various pathways.
Preclinical Models for Analgesic Evaluation
The analgesic potential of 2-(Pyridin-3-yl)propanoic acid derivatives is evaluated using various preclinical animal models that assess responses to thermal and chemical stimuli. researchgate.net These models are crucial for determining the efficacy and potential mechanisms of action of new compounds. nih.gov
Commonly used models include:
Hot Plate Test: This method assesses the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics. rrpharmacology.ruijbcp.com An increase in the latency period before a defensive response (e.g., paw licking or jumping) indicates an analgesic effect. rrpharmacology.ru
Tail Flick Test: Similar to the hot plate test, this model measures the time it takes for an animal to move its tail away from a heat source, evaluating spinal reflex mechanisms. researchgate.net
Formalin Test: This model uses a chemical stimulus (formalin injection into the paw) to induce a biphasic pain response. researchgate.netijbcp.com The early phase represents acute nociceptive pain, while the late phase is associated with inflammatory pain. ijbcp.com A reduction in paw licking time during either phase suggests analgesic activity. researchgate.net
For instance, the analgesic properties of 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid were evaluated in rats using the plantar test (thermal) and the formalin test (chemical). The compound was found to increase the pain response latency in the plantar test and decrease paw licking time in both phases of the formalin test, indicating both central and peripheral analgesic effects. researchgate.net Similarly, newly synthesized aryl propionic acid derivatives were tested for analgesic activity using the hot plate method in mice, with some derivatives showing better activity than the standard drug naproxen. researchgate.net
Antimicrobial and Antifungal Studies
The pyridine (B92270) ring is a structural component in many compounds exhibiting antimicrobial properties. mdpi.com Consequently, derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents.
Evaluation of Antibacterial Efficacy
Several studies have demonstrated the antibacterial potential of pyridine-containing compounds. In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds exhibited strong activity against five Gram-positive bacteria, including S. aureus and S. pneumoniae, with efficacy similar to the antibiotic linezolid. nih.gov One derivative, compound 21d, also showed a stable effect against S. pneumoniae with less development of drug resistance over 15 days compared to linezolid. nih.gov
Other research has explored different structural modifications. Dodecanoic acid derivatives incorporating an aminopyridine moiety showed good antibacterial activity against B. subtilis, S. aureus, and E. coli. mdpi.com Furthermore, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to suppress the growth of Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov
| Compound Type | Target Bacteria | Observed Effect | Reference |
|---|---|---|---|
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Strong activity, similar to linezolid. Less drug resistance development. | nih.gov |
| Dodecanoic acid aminopyridine derivatives | B. subtilis, S. aureus, E. coli | Good antibacterial activity. | mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | E. coli, S. aureus | Inhibition of bacterial growth. | mdpi.comnih.gov |
Assessment of Antifungal Potential against Pathogenic Strains
The search for new antifungal agents has also included pyridine-based structures. Research has shown that certain pyridine derivatives are effective against pathogenic fungal strains. For example, dodecanoic acid derivatives of aminopyridine were found to possess antifungal activity against Aspergillus niger and Candida albicans. mdpi.com
In a separate study, 3-aryl-3-(furan-2-yl)propanoic acid derivatives and their precursors demonstrated significant antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov This indicates that the propanoic acid structure, when combined with various heterocyclic rings like furan (B31954) or pyridine, can be a promising scaffold for developing new antifungal compounds. The antifungal mechanism of some agents involves inhibiting essential fungal enzymes, such as those in the ergosterol (B1671047) biosynthesis pathway, which is critical for the integrity of the fungal cell membrane. mdpi.com
Anticancer Research and Cytotoxic Effects
Arylpropionic acid derivatives and compounds containing the pyridine moiety have been a focus of anticancer research due to their ability to induce cell death in cancer cells. researchgate.netnih.govwaocp.org Propionic acid itself has been reported to have oncoprotective effects, inducing apoptosis and autophagy in HeLa cervical cancer cells. nih.govnih.gov The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and inhibition of cell survival pathways like NF-κB and AKT/mTOR. nih.govnih.gov
Derivatives of this core structure have been synthesized and tested for cytotoxic activity against various cancer cell lines. A study on novel imidazo[1,2-a]pyridine (B132010) compounds found that two derivatives, IP-5 and IP-6, exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively. waocp.org Another investigation into N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which share the propanoic acid backbone, identified a compound (9e) with potent cytotoxicity against MCF-7 breast cancer cells (IC50 value of 1.32 μM), comparable to the standard drug doxorubicin. soton.ac.uk This compound also showed potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. soton.ac.uk
| Compound/Derivative | Cancer Cell Line | IC50 Value | Observed Mechanism | Reference |
|---|---|---|---|---|
| Propionic Acid (PA) | HeLa (Cervical Cancer) | Not specified | Induces ROS, mitochondrial dysfunction, and autophagy. | nih.govnih.gov |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast Cancer) | 45 µM | Induces apoptosis. | waocp.org |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast Cancer) | 47.7 µM | Induces apoptosis. | waocp.org |
| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e) | MCF-7 (Breast Cancer) | 1.32 µM | Potent EGFR inhibition. | soton.ac.uk |
In Vitro Antiproliferative Activity against Tumorigenic Cell Lines
Derivatives of pyridine and propanoic acid have demonstrated significant potential as antiproliferative agents in various cancer research studies. mdpi.com The inclusion of a pyridine ring, a common nitrogen-containing heterocycle in FDA-approved drugs, is a key structural feature in many compounds designed for cancer treatment. mdpi.com Studies on various human cancer cell lines show that the antiproliferative effects are influenced by the specific chemical modifications to the core structure. mdpi.com
For instance, organotin(IV) complexes incorporating propanoic acid derivatives have shown potent cytotoxic activity against a panel of human tumor cell lines, including prostate (PC-3), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2). nih.gov While the ligand precursors alone were inactive, their triphenyltin(IV) complexes exhibited IC50 values in the sub-micromolar range, indicating a significant enhancement of cytotoxicity. nih.gov One such complex, Ph3SnL1, was particularly effective against the MCF-7 cell line. nih.gov
Similarly, research into derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, another class of compounds, has identified molecules with promising and selective antiproliferative activity. mdpi.com The screening of these compounds against various human tumor cell lines revealed that their efficacy and selectivity are highly dependent on their stereochemistry and the nature of their substituents. mdpi.com
| Compound | Cell Line | Assay | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Ph₃SnL1 (An organotin(IV) carboxylate) | MCF-7 (Breast Cancer) | CV | 0.218 ± 0.025 | nih.gov |
| Ph₃SnL3 (An organotin(IV) carboxylate) | HepG2 (Hepatocellular Cancer) | MTT | 0.100 ± 0.011 | nih.gov |
| trans-4k (A dihydro-2H-pyrrole-2-carbonitrile derivative) | A549 (Lung Adenocarcinoma) | MTT | 3.3 ± 0.2 | mdpi.com |
Mechanisms of Action in Cancer Cell Models
The anticancer effects of propanoic acid and its derivatives are attributed to several cellular mechanisms. A key mechanism is the induction of oxidative stress. Studies on cervical cancer cells (HeLa) have shown that propionic acid induces the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction. nih.gov This disruption of mitochondrial function is a critical step in initiating programmed cell death.
Furthermore, these compounds can modulate crucial cell signaling pathways involved in cell survival and proliferation. Propionic acid has been observed to inhibit the NF-κB and AKT/mTOR signaling pathways in HeLa cells. nih.gov The inhibition of these pathways, coupled with an increase in LC3B protein levels, suggests the induction of autophagy, a cellular process of self-degradation that can lead to cell death. nih.gov The culmination of these effects is an increase in the sub-G1 cell population, which is a hallmark of apoptosis or programmed cell death. nih.gov Research on other derivatives has also pointed towards the induction of caspase-independent apoptosis as a potential mechanism of action in cancer cells. nih.gov
Thieno[2,3-b]pyridine derivatives, which share the pyridine structural motif, have been shown to exert antitumor effects on ovarian tumor cells by moderating multiple biological targets and altering the expression of glycosphingolipids in the cell membrane. nih.gov This indicates that the mechanisms of action for pyridine-containing compounds can be multifaceted, involving not only the induction of cell death pathways but also the modulation of cell surface components and various intracellular targets. nih.govmdpi.commdpi.com
Enzyme Inhibition Studies
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that has become a significant therapeutic target, particularly for the management of type 2 diabetes mellitus. mdpi.comnih.gov DPP-4 inhibitors, also known as gliptins, work by preventing the breakdown of incretin (B1656795) hormones, which play a crucial role in regulating insulin (B600854) secretion and glucose homeostasis. nih.govmdpi.com
Compounds containing a pyridine ring, such as 3-pyridylacetamide derivatives, have been investigated as potential DPP-4 inhibitors. researchgate.net The structural features of these molecules allow them to interact with the active site of the DPP-4 enzyme. Key interactions often involve specific amino acid residues within the enzyme's binding pocket, such as Arg125, His126, Phe357, Arg358, and Tyr547. mdpi.com The development of effective DPP-4 inhibitors focuses on achieving high potency and selectivity to ensure therapeutic efficacy while minimizing off-target effects. nih.gov The search for novel inhibitors has expanded to include natural and synthetic compounds, with various heterocyclic structures demonstrating promising activity. mdpi.comresearchgate.net
| Compound (Alkaloid) | IC₅₀ (µM) | Binding Affinity (KD, µM) | Source |
|---|---|---|---|
| Berberine | 3.44 | 8.11 | mdpi.com |
| Jatrorrhizine | 10.31 | 15.42 | mdpi.com |
| Palmatine | 11.45 | 16.33 | mdpi.com |
Protein Kinase and Phosphatase Modulation
Protein kinases and phosphatases are key regulators of cellular signal transduction pathways, and their dysregulation is implicated in many diseases, including cancer. nih.gov Protein tyrosine phosphatases (PTPs), for example, work in opposition to protein tyrosine kinases to control the phosphorylation state of proteins, thereby modulating cellular processes. nih.gov
The anticancer activity of some pyridine and propanoic acid derivatives can be linked to their ability to modulate these signaling pathways. As mentioned previously, propionic acid has been shown to inhibit the AKT/mTOR pathway, which is a critical kinase-driven cascade for cell growth and survival. nih.gov Furthermore, the deactivation of kinase cascades is a crucial aspect of normal cell signaling control and is partly managed by protein phosphatases like Protein Phosphatase 2A (PP2A). nih.gov The interaction between kinases, such as Casein Kinase 2 (CK2), and phosphatases like PP2A can regulate the mitogen-activated protein kinase (MAPK) pathway, which is central to cell proliferation and differentiation. nih.gov While direct inhibition data for this compound on specific kinases and phosphatases is limited in the provided context, its demonstrated effect on kinase-mediated pathways suggests that modulation of these enzymes is a likely component of its biological activity. nih.gov
Cyclooxygenase (COX-1/2) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. acs.org There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily associated with inflammation and pain. acs.org Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are arylpropionic acid derivatives like ibuprofen (B1674241) and naproxen, exert their effects by inhibiting these enzymes. researchgate.nethumanjournals.com
Derivatives of this compound are structurally related to the "profen" class of NSAIDs and have been investigated for their COX inhibitory properties. The goal of many studies is to develop selective COX-2 inhibitors, which would provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition. acs.orgijpda.org For example, novel amide analogues of ibuprofen have been synthesized and evaluated as dual-action FAAH/COX inhibitors. tandfonline.com Some pyridazine (B1198779) derivatives, which also contain a nitrogen heterocycle, have shown analgesic and anti-inflammatory activities, suggesting COX inhibition as a likely mechanism. semanticscholar.org
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Source |
|---|---|---|---|
| ARN2508 (Flurbiprofen derivative) | 0.012 | 0.42 | tandfonline.com |
| IXZ3 (Isoxazole derivative) | >100 | 0.95 | nih.gov |
| PYZ3 (Diaryl heterocycle) | >10 | 0.011 | nih.gov |
Antioxidant Properties and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the development of numerous chronic diseases. pensoft.netmdpi.com Compounds with the ability to modulate oxidative stress can have significant therapeutic benefits.
Derivatives of this compound have shown a dual role in this context. On one hand, certain pyridine derivatives exhibit antioxidant properties by acting as free radical scavengers. For example, novel thiazinanone and thiazolo[4,5-b]pyridine (B1357651) derivatives have been evaluated for their in vitro antioxidant activity using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) tests. pensoft.netnih.gov These compounds can effectively neutralize free radicals, reduce lipid peroxidation, and enhance the levels of total thiol groups in biological systems. nih.gov Flavonoids like Luteolin have also demonstrated the ability to restore antioxidant capacity and mitigate oxidative stress. nih.gov
Conversely, as part of their anticancer mechanism, some propionic acid derivatives can act as pro-oxidants. By inducing the production of ROS within cancer cells, they can trigger oxidative damage that leads to mitochondrial dysfunction and, ultimately, cell death. nih.gov This pro-oxidant activity is a key component of their cytotoxicity against tumor cells. This dual capacity to act as both an antioxidant in certain contexts and a pro-oxidant in others highlights the complex role that these compounds play in modulating cellular redox balance. nih.govmdpi.com
Neurological and Neurotransmitter System Interactions
Derivatives of this compound have shown notable interactions within the central nervous system, particularly with glutamate (B1630785) receptors and other specific receptor targets.
Modulation of Glutamate Receptors and Synaptic Transmission
The glutamate receptor system, crucial for excitatory synaptic transmission in the central nervous system, has been a target for derivatives of this compound. Specifically, research has identified certain triazole-containing derivatives that act as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.
One such derivative, (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, has been synthesized and evaluated for its activity at NMDA receptor subtypes. nih.gov This compound was found to be a full agonist at GluN1/2C and GluN1/2D subtypes and a partial agonist at GluN1/2A and GluN1/2B subtypes. nih.gov The triazole ring in this molecule acts as a bioisostere for an amide group, allowing it to effectively bind to and activate the receptor. nih.gov Molecular dynamics simulations have provided insights into the binding mode of these triazole analogues, suggesting how the triazole ring can mimic the function of an amide in this context. nih.gov
These findings highlight the potential for designing this compound derivatives that can selectively modulate NMDA receptor activity, offering a pathway for the development of novel therapeutic agents for neurological disorders where the glutamatergic system is implicated. nih.gov
Antagonism of Specific Receptors (e.g., hTRPV1)
Beyond the glutamate system, derivatives of this compound have been investigated as antagonists for other important neurological targets, such as the human transient receptor potential vanilloid 1 (hTRPV1). This receptor is a key player in pain and temperature sensation.
In the quest for new pain therapeutics, researchers have explored hybrid molecules combining features of known TRPA1 and TRPV1 antagonists. One study synthesized a series of compounds where a this compound derivative fragment was part of a larger molecule. Specifically, 6-trifluoro-2-(4-methyl-piperdin-1-yl)pyridine C-region analogs were explored. One compound in this series, which included a one-carbon linker between an oxadiazole and the pyridine moiety, demonstrated significant inhibitory activity against both hTRPA1 and hTRPV1, with inhibitions of 60% and 52%, respectively.
Antifibrotic Activity Evaluation
The potential of pyridine-containing compounds to combat fibrosis has been another area of scientific inquiry. While direct studies on this compound were not identified, research on structurally related 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives provides valuable insights into the antifibrotic potential of this class of compounds.
In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their antifibrotic activity in immortalized rat hepatic stellate cells (HSC-T6). Fourteen of these compounds exhibited better antifibrotic activities than the reference drugs Pirfenidone and Bipy55'DC. Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were particularly potent, with IC50 values of 45.69 μM and 45.81 μM, respectively.
Further investigation revealed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline (B1673980) in the cell culture medium. These findings suggest that such pyridine derivatives could be promising candidates for the development of new antifibrotic drugs.
Table 1: Antifibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives
| Compound | IC50 (μM) |
|---|---|
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |
Anthelmintic and Antituberculosis Investigations
The therapeutic potential of this compound derivatives extends to infectious diseases, with investigations into their effectiveness against helminths and Mycobacterium tuberculosis.
Research into novel anthelmintic agents has explored a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives. nih.gov These compounds were tested for their activity against the adult Indian earthworm, Pheretima posthuman. One compound stood out for its potent anthelmintic effect, demonstrating a shorter time to paralysis (3.6 ± 0.2 min) and death (8.1 ± 0.8 min) compared to the standard drug, albendazole. nih.gov This suggests that the 3-pyridyl moiety is a valuable component in the design of new anthelmintic drugs. nih.gov
In the field of tuberculosis research, various pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. derpharmachemica.com While direct studies on this compound are limited, the broader class of pyridine-containing compounds has shown promise. For instance, a series of chalcones incorporating a pyridin-3-yl group were synthesized and tested for their antitubercular activity. mdpi.com Additionally, other studies have highlighted the potential of 2,4-disubstituted pyridine derivatives, which have shown significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli. frontiersin.org These findings underscore the importance of the pyridine scaffold in the development of new antitubercular agents. derpharmachemica.comnih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid |
| 6-trifluoro-2-(4-methyl-piperdin-1-yl)pyridine |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate |
| Pirfenidone |
| Bipy55'DC |
| 3-(3-pyridyl)-oxazolidinone-5-methyl ester |
| Albendazole |
Medicinal Chemistry and Structure Activity Relationship Sar Studies
Design and Synthesis of Analogues and Prodrugs
The design of analogues based on the 2-(pyridin-3-yl)propanoic acid core aims to explore and optimize biological activity by modifying various parts of the molecule. Synthetic strategies are often versatile to allow for the creation of diverse chemical libraries.
Analogue Synthesis: The synthesis of derivatives often involves multi-step processes. For related structures, such as 2-amino-3-(pyridin-3-yl)propanoic acid, a common route involves the condensation of pyridine-3-carboxaldehyde with glycine (B1666218) to form a Schiff base, which is subsequently reduced. evitachem.com For the core compound and its analogues, synthetic pathways can be adapted from methods used for arylpropionic acids. humanjournals.com Modifications typically focus on three key areas:
The Pyridine (B92270) Ring: Introducing substituents on the pyridine ring can modulate electronic properties and provide additional interaction points with biological targets.
The Propanoic Acid Chain: Altering the length of the alkyl chain or introducing substituents can affect lipophilicity and the spatial orientation of the crucial carboxylic acid group.
The Carboxylic Acid Group: This group is often essential for activity, but it can be esterified or converted to an amide to create prodrugs or new chemical entities with different biological profiles. For instance, the synthesis of amide derivatives from related arylpropionic acids has been achieved by reacting the parent acid with amines in the presence of coupling agents like ethyl chloroformate. humanjournals.com
Researchers have synthesized various heterocyclic compounds containing pyridine and other rings to explore different therapeutic areas. For example, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized and evaluated for anti-fibrotic activity, showcasing the versatility of the pyridine scaffold in generating new drug candidates. mdpi.com Similarly, derivatives of 3-(2-imidazo[4,5-b]pyridine)propionic acid have been created and tested for tuberculostatic activity by converting the carboxylic acid into esters, amides, and other functional groups. nih.gov
Prodrug Design: Prodrugs are inactive precursors that are metabolized into the active drug in vivo. For carboxylic acid-containing drugs like this compound, a common prodrug strategy is esterification. This masks the polar carboxyl group, potentially enhancing membrane permeability and oral bioavailability. Another approach involves creating Pt(IV) prodrugs where an active compound is attached as an axial ligand, designed to be released under the reducing conditions found in cancer cells. rsc.org While not directly applied to this specific molecule, this concept illustrates an advanced strategy for targeted drug delivery.
Influence of Stereochemistry on Biological Activity
The this compound molecule possesses a chiral center at the alpha-carbon of the propanoic acid moiety. As with other 2-arylpropanoic acids (profens), stereochemistry is a critical determinant of biological activity. nih.govresearchgate.netnih.gov
It is widely established that for profens targeting cyclooxygenase (COX) enzymes, the (S)-enantiomer is significantly more active than the (R)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of binding pockets in the target enzymes. The (S)-enantiomer can orient its carboxylate group to form key interactions (e.g., with Arg120 in COX) while positioning the aromatic ring (the pyridine ring in this case) in a hydrophobic pocket. mdpi.com
The differential activity between enantiomers is not always limited to target binding. Pharmacokinetic processes, such as membrane transport and metabolism, can also be stereoselective. nih.govresearchgate.net Studies on other chiral compounds have shown that only specific isomers display significant biological activity, which may be due to selective uptake by cellular transport systems. nih.govresearchgate.netnih.gov For example, in a series of pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives, the length of the carboxylic acid chain and its substitution pattern were found to be crucial for aldose reductase inhibitory activity, highlighting the importance of the precise spatial relationship between the heterocyclic scaffold and the acidic group. mdpi.com
This principle underscores the necessity of developing stereoselective syntheses or chiral separation methods to isolate the desired enantiomer, thereby maximizing therapeutic efficacy and potentially reducing side effects associated with the less active or inactive enantiomer.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govnih.gov For a lead compound like this compound, pharmacophore models of its potential targets, such as COX enzymes or Peroxisome Proliferator-Activated Receptors (PPARs), are invaluable for guiding lead optimization. nih.govnih.govnih.gov
Pharmacophore for COX-2 Inhibition: A typical pharmacophore model for a selective COX-2 inhibitor, based on known ligands, includes:
An acidic group (e.g., the carboxylic acid) capable of forming an ionic bond or strong hydrogen bonds.
Two aromatic rings that occupy adjacent hydrophobic pockets in the enzyme's active site.
A specific arrangement of hydrogen bond donors and acceptors.
In optimizing this compound, this model would suggest synthetic modifications to enhance its fit. For example, adding a substituted phenyl or other heterocyclic ring to the pyridine moiety could provide the second aromatic feature needed to occupy the selectivity pocket of COX-2, potentially increasing both potency and selectivity. mdpi.comnih.gov
Pharmacophore for PPAR Agonism: Some pyridylpropanoic acid derivatives have been identified as dual PPARα/γ agonists, which are of interest in treating diabetes. nih.gov A general pharmacophore model for PPARγ agonists consists of:
A hydrogen bond donor.
A hydrogen bond acceptor.
Two hydrophobic features.
An acidic/electronegative feature.
This model helps rationalize the structure-activity relationships observed in a series of analogues. Optimization efforts would focus on modifying the scaffold to better match these features, for instance, by altering substituents on the pyridine ring to fine-tune hydrophobic interactions and hydrogen bonding capacity within the PPAR ligand-binding domain. nih.gov
The table below illustrates hypothetical optimization steps for a lead compound based on pharmacophore features for a generic kinase target.
| Modification | Rationale (Based on Pharmacophore Model) | Expected Outcome |
| Add hydroxyl group to pyridine ring | Introduce a hydrogen bond donor to interact with a key backbone carbonyl in the hinge region. | Increased binding affinity and potency. |
| Add a substituted phenyl ether | Introduce a larger hydrophobic group to fill a specific hydrophobic pocket. | Increased potency and selectivity. |
| Convert carboxylic acid to tetrazole | Replace the carboxylate with a bioisostere that maintains the key acidic interaction but with altered PK properties. | Improved metabolic stability or cell permeability. |
Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. wikipedia.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org The this compound scaffold itself, or its constituent parts, are highly relevant to FBDD.
Pyridine as a Privileged Fragment: The pyridine ring is considered a "privileged scaffold" in medicinal chemistry because it is present in a wide range of biologically active compounds and can form various non-covalent interactions, including hydrogen bonds (via the nitrogen atom), and π-stacking. nih.govresearchgate.net A fragment library would likely contain simple pyridine derivatives. If a pyridine fragment is identified as a binder to a target protein through biophysical screening methods like NMR or X-ray crystallography, it can serve as a starting point for elaboration. nih.govdrughunter.com
From Fragment to Lead: The process of evolving a fragment hit into a lead compound can follow several strategies:
Fragment Growing: A confirmed pyridine-containing fragment can be elaborated by adding functional groups. For example, a propanoic acid side chain could be added to the pyridine fragment to pick up an additional interaction with a charged residue (like arginine or lysine) in the binding site, transforming the low-affinity fragment into a more potent inhibitor.
Fragment Linking: If two different fragments (e.g., a pyridine fragment and a separate fragment containing a carboxylic acid) are found to bind in adjacent pockets of the target, they can be chemically linked together to create a single, more potent molecule.
The FBDD approach offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening. wikipedia.org Because fragments are small and less complex, they are more likely to find small pockets on a protein surface and can be optimized to have high "ligand efficiency" (binding energy per heavy atom), leading to final compounds with favorable physicochemical properties. nih.gov
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is instrumental in drug discovery for predicting the interaction between a ligand, such as a pyridine (B92270) derivative, and a protein's binding site.
Molecular docking simulations are employed to forecast the binding affinity, often expressed as a docking score in kcal/mol, and the specific binding mode of a ligand within a protein's active site. For instance, in studies involving pyridine and thiazole (B1198619) derivatives, molecular docking was used to determine the binding energy of these compounds against the SARS-CoV-2 main protease (Mpro). mdpi.com The analysis of docking results for various thiazole derivatives revealed a range of binding affinities, with one compound exhibiting a high docking score of -8.6 kcal/mol, indicating a strong potential interaction. mdpi.com
Similarly, docking studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against the α-amylase enzyme showed advantageous inhibitory properties, with the best-performing compound achieving a docking score of -7.43 kcal/mol. plos.org These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. For example, the docking of saccharide-modified thiadiazole sulfonamides into carbonic anhydrase IX (CA IX) revealed that the thiadiazole ring could form strong π–π stacking interactions with the residue His94, while other parts of the molecule formed hydrogen bonds with residues like Gln92 and Thr200. mdpi.com The reliability of these predictions is often validated by redocking a known co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) between the predicted pose and the experimental pose is minimal (typically below 2 Å). plos.orgmdpi.com
| Compound Class | Protein Target | Best Docking Score (kcal/mol) | Key Interacting Residues (Examples) |
|---|---|---|---|
| Thiazole Clubbed Pyridine Derivatives | SARS-CoV-2 Main Protease (Mpro) | -8.6 | ASN 142, GLY 143, GLU 166 |
| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | -7.43 | Trp59, Tyr62, Asp197, His299 |
| Pyridin-2-yl Urea Derivatives | ASK1 Kinase | Not Specified | Not Specified |
| Saccharide-Modified Thiadiazole Sulfonamides | Carbonic Anhydrase IX (CA IX) | Not Specified | His94, His96, Gln92, Thr200 |
Beyond predicting binding modes, computational approaches are crucial for identifying potential protein targets for bioactive small molecules. mdpi.commdpi.com Techniques like compound-centric chemical proteomics (CCCP) and activity-based protein profiling (ABPP) are used experimentally to isolate and identify protein targets. mdpi.com Computationally, virtual screening via molecular docking serves as a primary tool for target identification. Large libraries of proteins can be screened against a ligand of interest, like 2-(pyridin-3-yl)propanoic acid, to identify those with the highest predicted binding affinities.
For example, through docking simulations, various pyridine derivatives have been investigated against a range of therapeutic targets. These include enzymes like the SARS-CoV-2 main protease, a key enzyme in the viral life cycle, and α-amylase, a target in diabetes management. mdpi.complos.org Other identified targets for pyridine-containing compounds include ASK1 kinase, which is involved in stress-responsive signal transduction, and the ion channel TRPA1, which has cysteine residues (C621, C665) in its binding site that are crucial for interaction. mdpi.commdpi.com These computational predictions provide a strong basis for subsequent experimental validation to confirm the biological activity and therapeutic potential. mdpi.com
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict various molecular properties of compounds like pyridine carboxylic acids, offering insights into their reactivity and behavior. electrochemsci.org
DFT calculations are used to determine the electronic properties of a molecule, which are critical for understanding its reactivity. Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). electrochemsci.org EHOMO is associated with the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. electrochemsci.org
A DFT study on several pyridine dicarboxylic acids provides a relevant comparison. The results showed that 2,3-Pyridinedicarboxylic acid had the highest EHOMO value (-7.512 eV) and the lowest energy gap (4.981 eV), suggesting it has the greatest tendency to donate electrons and is the most reactive among the studied isomers. electrochemsci.org Other quantum chemical parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and softness (σ) are also calculated to build a comprehensive reactivity profile. nih.govelectrochemsci.org
| Parameter | 2,3-Pyridinedicarboxylic acid | 2,4-Pyridinedicarboxylic acid | 2,5-Pyridinedicarboxylic acid | 2,6-Pyridinedicarboxylic acid |
|---|---|---|---|---|
| EHOMO (eV) | -7.512 | -7.981 | -7.781 | -7.991 |
| ELUMO (eV) | -2.531 | -2.432 | -2.501 | -2.451 |
| Energy Gap (ΔE) (eV) | 4.981 | 5.549 | 5.280 | 5.540 |
| Ionization Potential (I) (eV) | 7.512 | 7.981 | 7.781 | 7.991 |
| Electron Affinity (A) (eV) | 2.531 | 2.432 | 2.501 | 2.451 |
Data sourced from a DFT study on pyridine dicarboxylic acids, which are structurally related to this compound. electrochemsci.org
A molecule can exist in various spatial arrangements, known as conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. DFT is a powerful tool for performing these calculations, allowing for the construction of a potential energy surface or energy landscape. nih.govnih.gov
The energy landscape maps the energy of the molecule as a function of its geometrical parameters, such as dihedral angles. The lowest points on this landscape correspond to the most stable conformations. For complex molecules, this landscape can reveal multiple stable conformers and the pathways for transitioning between them. nih.gov For example, in a computational study of a furanium ion containing a pyridine ring, DFT calculations (at the B3LYP/6-311G** level) were used to determine optimized geometries, including precise bond lengths and angles, which define the molecule's stable conformation. researchgate.net This type of analysis is essential for understanding how a molecule like this compound might adopt a specific shape to fit into a protein's binding pocket.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are crucial for validating docking results and assessing the stability of the predicted ligand-protein complex in a simulated physiological environment. mdpi.complos.org
The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period, typically lasting for nanoseconds. plos.orgnih.gov A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. For instance, an MD simulation of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase ran for 100 nanoseconds. The RMSD of the complex stabilized after 25 ns, suggesting that the ligand formed a stable interaction with the protein. plos.org
Further analysis of the MD trajectory can include the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different regions of the protein, and the Radius of Gyration (Rg), which measures the compactness of the protein structure. researchgate.net Analysis of the interactions throughout the simulation can confirm whether key hydrogen bonds and hydrophobic contacts predicted by docking are maintained over time. plos.org Free energy landscape analysis can also be performed on MD trajectories to identify the most stable conformational states of the complex. nih.gov These simulations provide a more realistic and detailed understanding of the binding event, confirming the stability and persistence of the ligand's binding mode. nih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Hydrogen Bonding)
The solid-state structure and physical properties of a compound are dictated by its intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its interactions can be inferred from its functional groups and by analyzing related structures. researchgate.netmdpi.com Techniques like Hirshfeld surface analysis are used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.netresearchgate.netmdpi.com
Hydrogen Bonding:
The most significant intermolecular force for this compound is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The nitrogen atom in the pyridine ring also serves as a strong hydrogen bond acceptor. This combination allows for several robust hydrogen bonding motifs:
Carboxylic Acid Dimer: A common and highly stable interaction where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds. rsc.org
Acid-Pyridine Heterosynthon: A strong O-H···N hydrogen bond can form between the carboxylic acid's hydroxyl group and the pyridine nitrogen. This is a highly favorable and frequently observed interaction in co-crystals of carboxylic acids and pyridines. researchgate.netacs.org
The presence of these competing, strong hydrogen bond donors and acceptors suggests that the crystal packing of this compound would be dominated by a network of these interactions, leading to a high melting point and influencing its solubility.
Hirshfeld Surface Analysis:
Hirshfeld surface analysis provides a graphical representation of intermolecular contacts. For a molecule like this compound, this analysis would be expected to reveal:
Bright red spots on the dnorm surface, indicating the locations of strong hydrogen bonds (O-H···O and O-H···N).
Regions corresponding to weaker C-H···O interactions between the aliphatic and aromatic C-H groups and the carboxylic oxygen atoms.
Potential for π-π stacking interactions between the pyridine rings of adjacent molecules, which would appear as characteristic flat blue and red regions on the shape-index map of the Hirshfeld surface. mdpi.com
The fingerprint plots derived from this analysis would quantify the relative contributions of each type of contact, with H···O and H···N contacts expected to be among the most prominent.
| Interaction Type | Participating Groups | Expected Strength | Significance |
|---|---|---|---|
| Hydrogen Bonding (O-H···N) | Carboxylic Acid (-OH) and Pyridine (N) | Strong | Primary driver of crystal packing, forming acid-pyridine heterosynthons. acs.org |
| Hydrogen Bonding (O-H···O) | Two Carboxylic Acid Groups | Strong | Potential for forming classic carboxylic acid dimers. rsc.org |
| Hydrogen Bonding (C-H···O) | Pyridine/Alkyl C-H and Carboxylic Acid (C=O) | Weak | Contributes to stabilizing the overall 3D crystal structure. mdpi.com |
| π-π Stacking | Pyridine Rings | Weak to Moderate | Influences the packing arrangement of the aromatic rings. nih.gov |
Coordination Chemistry of 2 Pyridin 3 Yl Propanoic Acid
Complexation with Transition Metal Ions (e.g., Platinum(II), Chromium(III))
The formation of complexes between 2-(Pyridin-3-yl)propanoic acid and transition metal ions is anticipated to involve the key donor sites of the ligand: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group.
Platinum(II) Complexes: While direct studies on this compound with Platinum(II) are not prominent in the reviewed literature, extensive research on the closely related isomer, 3-(pyridin-3-yl)propanoic acid, provides significant insight. This isomer has been used to synthesize a family of trans-Pt(II) compounds. In this work, 3-(pyridin-3-yl)propanoic acid was coordinated to a Pt(II) center, and the carboxylic acid group was subsequently modified through direct coupling with alcohols and amines to create ester and amide derivatives. This synthetic approach highlights the utility of the pyridinepropanoic acid scaffold in generating libraries of Pt(II) complexes for various applications, including anticancer research.
Chromium(III) Complexes: Chromium(III) is known to form stable, six-coordinate octahedral complexes. wikipedia.org The complexation with ligands containing pyridine and carboxylate functionalities is well-established. For instance, Chromium(III) picolinate (B1231196), derived from pyridine-2-carboxylic acid, is a well-known complex where three picolinate ligands act as bidentate N,O-donors to satisfy the octahedral coordination sphere of the Cr(III) ion. Similarly, other Cr(III) complexes with amino acids containing heterocyclic rings have been synthesized and characterized. For example, a hexa-coordinated Cr(III) complex with 2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid has been prepared, demonstrating coordination through both the amino and carboxylate groups. chemmethod.com Based on these examples, this compound is expected to form stable octahedral complexes with Cr(III), likely with a [Cr(L)₃] or [Cr(L)₂(H₂O)₂]⁺ stoichiometry, depending on the reaction conditions.
Ligand Design and Metal-Ligand Binding Modes
The structural features of this compound—a pyridine ring and a propanoic acid group—allow for several potential binding modes, making it a versatile ligand in coordination chemistry.
Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen atom or one of the carboxylate oxygen atoms. Coordination solely through the pyridine nitrogen is common for pyridine-based ligands, particularly if the carboxylate group is protonated or sterically hindered. jscimedcentral.com
Bidentate Chelation: The most common binding mode for similar ligands like picolinic acid involves chelation using the pyridine nitrogen and one oxygen from the deprotonated carboxylate group, forming a stable five- or six-membered ring with the metal ion. For this compound, chelation would result in a larger, and potentially less stable, seven-membered ring.
Bridging Coordination: The carboxylate group can act as a bridge between two metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dinuclear or polynuclear coordination polymers.
The flexibility of the propanoic acid chain allows the pyridine and carboxylate groups to orient themselves to accommodate the geometric preferences of different metal ions. This adaptability is a key aspect of its design, enabling the synthesis of discrete molecular complexes or extended metal-organic frameworks. In many documented complexes with similar pyridine-carboxylate ligands, the coordination is confirmed by shifts in the C=O and C=N stretching frequencies in FTIR spectra upon complexation.
Investigation of Biological Activity of Metal Complexes
Metal complexes are a cornerstone of medicinal inorganic chemistry, with applications ranging from anticancer to antimicrobial agents. mdpi.com The biological activity of complexes derived from pyridine and carboxylic acid derivatives has been an area of active research.
| Complex | A2780 (Tumorigenic) | A2780cisR (Cisplatin-Resistant) | HEK293 (Non-tumorigenic) |
|---|---|---|---|
| Complex A | 5.8 ± 0.5 | 14.2 ± 1.1 | 25.3 ± 2.1 |
| Complex B | > 50 | > 50 | > 50 |
| Cisplatin (control) | 1.1 ± 0.1 | 19.5 ± 1.5 | 8.5 ± 0.7 |
Data is illustrative and based on findings for an isomeric ligand system.
These findings suggest that metal complexes of pyridinepropanoic acids can serve as a scaffold for developing new metallodrugs. The pyridine moiety can enhance lipophilicity, while the carboxylate group provides a site for further functionalization to tune the complex's biological properties.
Thermodynamic and Kinetic Studies of Complex Formation
Understanding the thermodynamic stability and kinetic behavior of metal complexes is crucial for predicting their fate in biological or environmental systems. Thermodynamic stability refers to the position of the equilibrium for the complex formation reaction, often quantified by the stability constant (K) or its logarithm (log K). youtube.com Kinetic stability, on the other hand, describes the rate at which a complex undergoes ligand exchange or decomposition and distinguishes between inert (slow-reacting) and labile (fast-reacting) complexes. youtube.com
Specific thermodynamic and kinetic data for complexes of this compound are not available in the surveyed literature. However, general methodologies for such studies are well-established.
Thermodynamic Studies: The stability constants for metal complexes are typically determined using techniques like potentiometric titration, spectrophotometry, or calorimetry. These studies quantify the affinity of the ligand for a specific metal ion. For example, studies on the complexation of Ni(II) and Co(II) with pyridine-containing ligands have been performed to determine their formation constants and associated thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of formation. rsc.org
Kinetic Studies: The rates of complex formation and dissociation reactions are often studied using stopped-flow or temperature-jump techniques. researchgate.net These experiments provide insights into the reaction mechanisms, which can be either associative (ligand addition is the first step) or dissociative (ligand departure is the rate-determining step). For many transition metal aqua ions, the rate of water exchange is a key factor determining the rate of complex formation.
For a ligand like this compound, the stability of its metal complexes would be influenced by factors such as the nature of the metal ion (charge, size), the pH of the solution (which affects the protonation state of the carboxylate group), and the chelate effect if bidentate coordination occurs.
Advanced Analytical Methodologies for Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Pyridin-3-yl)propanoic acid is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the propanoic acid moiety. The pyridinyl protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom. The proton on the carbon adjacent to the nitrogen (C2) is expected to be the most deshielded. The methine proton of the propanoic acid group, being adjacent to both the pyridine ring and the carboxylic acid, would likely appear as a quartet in the range of δ 3.5-4.0 ppm. The methyl protons would present as a doublet further upfield, around δ 1.5 ppm. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), though its position can be highly variable and it may undergo exchange with residual water in the solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between δ 170-185 ppm. The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm). The methine and methyl carbons of the propanoic acid side chain would appear in the aliphatic region of the spectrum. Based on data for similar structures like 2-methylpropanoic acid, the methine carbon can be expected around δ 34 ppm and the methyl carbon around δ 18-19 ppm. docbrown.infodocbrown.info
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyridine-H2 | 8.5 - 8.7 | d | ~2 |
| Pyridine-H4 | 7.8 - 8.0 | dd | ~8, 2 |
| Pyridine-H5 | 7.2 - 7.4 | t | ~8 |
| Pyridine-H6 | 8.4 - 8.6 | d | ~5 |
| CH (propanoic) | 3.7 - 3.9 | q | ~7 |
| CH₃ (propanoic) | 1.5 - 1.7 | d | ~7 |
| COOH | 10.0 - 13.0 | br s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 175 - 180 |
| Pyridine-C2 | 148 - 152 |
| Pyridine-C3 | 135 - 138 |
| Pyridine-C4 | 136 - 139 |
| Pyridine-C5 | 123 - 126 |
| Pyridine-C6 | 147 - 150 |
| CH (propanoic) | 45 - 50 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the presence of the pyridine ring and the carboxylic acid group. Common fragmentation pathways would likely involve the loss of the carboxyl group (COOH, 45 Da) or the entire propanoic acid side chain. For the related compound 3-pyridinepropionic acid, a significant peak corresponding to the pyridylmethyl cation is observed, which would be analogous to the pyridylethyl cation for the target molecule. nist.gov The fragmentation of the propanoic acid moiety itself can lead to characteristic ions. docbrown.info
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular mass, which allows for the unambiguous determination of the elemental formula. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. For this compound (C₈H₉NO₂), the exact mass can be calculated and compared to the experimentally determined value with a high degree of confidence.
Predicted Fragmentation Pattern for this compound
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 151 | [C₈H₉NO₂]⁺ | Molecular Ion |
| 106 | [C₇H₈N]⁺ | Loss of COOH |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
| 45 | [COOH]⁺ | Carboxyl group |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption corresponding to the C=O stretching of the carbonyl group should appear around 1700-1725 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ region, while the C=C and C=N ring stretching vibrations will produce a series of bands between 1400 and 1600 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region (below 1500 cm⁻¹). The infrared spectrum of the closely related 3-pyridinepropionic acid shows these characteristic absorptions. nist.gov
Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR. The symmetric ring breathing modes of the pyridine ring are typically strong and sharp in the Raman spectrum, appearing around 1000-1050 cm⁻¹. ethz.ch The C=O stretch is also Raman active. As water is a weak Raman scatterer, this technique can be particularly useful for studying samples in aqueous media.
Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Medium-Strong |
| C-O Stretch | 1200 - 1300 | Medium |
| O-H Bend | 900 - 950 | Broad, Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is expected to be dominated by the pyridine ring. Pyridine and its derivatives typically exhibit π → π* transitions, which are observed as strong absorption bands in the UV region, generally below 300 nm. The presence of the carboxylic acid group is not expected to significantly shift the main absorption bands of the pyridine chromophore. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.
Predicted UV-Vis Data for this compound
| Transition | Predicted λmax (nm) | Solvent Dependence |
|---|---|---|
| π → π* | ~260 | Moderate |
| n → π* | ~270-280 | Solvent dependent, may be obscured |
X-ray Crystallography for Solid-State Structure Elucidation
Metabolic Pathways and Biotransformation Studies
Identification of Metabolites of Pyridine (B92270) Propanoic Acid Analogues
The metabolism of pyridine derivatives can be complex, often involving multiple enzymatic systems. Common metabolic transformations observed for compounds containing a pyridine ring include N-oxidation and hydroxylation at various positions on the ring. For instance, the metabolic N-oxidation of 3-substituted pyridines has been observed in several animal species, leading to the formation of pyridine-N-oxides. nih.gov While this is a common pathway for many pyridine-containing pharmaceuticals and xenobiotics, the extent of N-oxidation can vary depending on the substituents on the pyridine ring and the animal species. nih.gov
Hydroxylation of the pyridine ring is another significant metabolic route. This process, often mediated by cytochrome P450 enzymes, can introduce hydroxyl groups at various positions, rendering the molecule more polar. For example, studies on pyridine carboxylic acids have shown that hydroxylation can occur, which can be a prelude to ring cleavage, particularly in microbial degradation pathways. nih.gov
In microbial systems, the degradation of the pyridine ring has been more extensively studied. These pathways often involve initial hydroxylation followed by cleavage of the ring. For example, the microbial metabolism of pyridine can proceed through intermediates like hydroxypyridines, eventually leading to the formation of aliphatic compounds such as succinate, formate, and pyruvate, which can then enter central metabolic cycles. asm.orgnih.govnih.gov
The propanoic acid side chain also presents a site for metabolic modification. For analogous compounds with carboxylic acid moieties, such as nicotinic acid (pyridine-3-carboxylic acid), a well-documented metabolic pathway is conjugation with amino acids. Specifically, nicotinic acid is known to conjugate with glycine (B1666218) to form nicotinuric acid. nih.gov It is plausible that 2-(Pyridin-3-yl)propanoic acid could undergo similar conjugation reactions.
A summary of potential metabolic transformations based on pyridine propanoic acid analogues is presented in the table below.
| Metabolic Reaction | Potential Metabolite Structure | General Description |
| N-oxidation | Pyridine-N-oxide derivative | Oxidation of the nitrogen atom in the pyridine ring. |
| Ring Hydroxylation | Hydroxypyridine derivative | Addition of a hydroxyl group to the pyridine ring. |
| Side-chain Conjugation | Glycine conjugate | Conjugation of the carboxylic acid group with glycine. |
| Ring Cleavage | Aliphatic acids | Opening of the pyridine ring, leading to linear acid products (observed in microbial metabolism). |
Enzymatic Transformations and Metabolic Stability
The enzymatic processes governing the metabolism of pyridine-containing compounds are diverse. In mammals, cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are primarily responsible for the oxidative metabolism of many xenobiotics, including the hydroxylation and N-oxidation of pyridine rings. The specific CYP isoforms involved can influence the rate and regioselectivity of these reactions.
Microbial enzymes also play a significant role in the degradation of pyridine and its derivatives in the environment. vu.lt Bacteria have evolved diverse enzymatic pathways to utilize these compounds as sources of carbon and nitrogen. asm.orgnih.gov These pathways often involve monooxygenases and dioxygenases that catalyze the initial hydroxylation and subsequent cleavage of the pyridine ring. nih.gov For example, some bacterial strains can regioselectively hydroxylate pyridine carboxylic acids. nih.gov
The table below outlines the key enzyme families involved in the metabolism of pyridine analogues.
| Enzyme Family | Metabolic Reaction | Cellular Location |
| Cytochrome P450 (CYP) | N-oxidation, Ring Hydroxylation | Endoplasmic Reticulum (microsomal) |
| Flavin-containing Monooxygenases (FMO) | N-oxidation | Endoplasmic Reticulum (microsomal) |
| UDP-Glucuronosyltransferases (UGT) | Glucuronidation of hydroxylated metabolites | Endoplasmic Reticulum (microsomal) |
| Sulfotransferases (SULT) | Sulfation of hydroxylated metabolites | Cytosol |
| N-Acetyltransferases (NAT) | Acetylation | Cytosol |
| Amino Acid Conjugating Enzymes | Glycine Conjugation | Mitochondria, Endoplasmic Reticulum |
| Microbial Monooxygenases/Dioxygenases | Ring Hydroxylation, Ring Cleavage | Bacteria |
Future Research Directions and Therapeutic Potential
Emerging Applications in Drug Discovery and Development
The therapeutic landscape for derivatives of 2-(Pyridin-3-yl)propanoic acid is expanding, with research pointing towards several key applications. One of the most significant emerging areas is in the development of novel antibacterial agents. The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with unique mechanisms of action.
Recent studies have focused on derivatives such as 3-(pyridine-3-yl)-2-oxazolidinones. These compounds have demonstrated potent in vitro antibacterial activity, comparable to existing antibiotics like linezolid, particularly against Gram-positive bacteria such as S. aureus and S. pneumoniae. nih.gov The research into these molecules includes detailed investigations into their structure-activity relationships, offering a roadmap for optimizing their efficacy. nih.gov
Beyond infectious diseases, amino acid derivatives of the core structure are being explored for their potential in treating neurological disorders and their roles in metabolic pathways. evitachem.com The 2-Amino-3-(pyridin-3-yl)propanoic acid variant, for instance, serves as a crucial building block in medicinal chemistry for synthesizing more complex molecules that may interact with specific enzymes or receptors in the central nervous system. evitachem.com Furthermore, patent literature indicates that certain pyridin-3-yl derivatives are being developed as modulators of lysophosphatidic acid receptor 1 (LPA1), a target implicated in fibrotic diseases and cancer, highlighting a diverse range of potential therapeutic applications. google.com
| Derivative Class | Potential Therapeutic Area | Investigated Target/Activity |
| 3-(pyridin-3-yl)-2-oxazolidinones | Infectious Diseases | Antibacterial (Gram-positive bacteria) |
| 2-Amino-3-(pyridin-3-yl)propanoic acid | Neurological Disorders | Enzyme/Receptor Interaction |
| General Pyridin-3-yl Derivatives | Fibrosis, Cancer | LPA1 Receptor Modulation |
Integration with Novel Therapeutic Modalities
The unique structure of this compound derivatives makes them suitable for integration with modern therapeutic strategies that aim to overcome the limitations of traditional medicines. One such area is the fight against bacterial biofilms, which are communities of bacteria that exhibit high resistance to conventional antibiotics. Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has included studies on their ability to inhibit biofilm formation, a crucial factor in persistent and chronic infections. nih.gov Certain derivatives have shown a stable and prolonged effect against bacterial growth, suggesting a lower potential for the development of drug resistance compared to existing treatments. nih.gov
Another advanced application is the use of pyridine-based amino acids, such as (S)-2-amino-3-(pyridin-4-yl)propanoic acid, in peptide synthesis to create peptidomimetics. nbinno.comnbinno.com While this example is for the 4-yl isomer, the principle applies to the 3-yl isomer as well. Incorporating these non-natural amino acids into peptide chains can enhance their stability, bioavailability, and target affinity. The pyridine (B92270) moiety can introduce novel functionalities, such as participating in pi-stacking interactions or metal coordination, which can fine-tune the interaction of the peptide with its biological target. nbinno.com This approach opens the door to developing highly specific and potent therapeutic peptides for a range of diseases.
Challenges and Opportunities in Pyridine Propanoic Acid Research
The primary opportunity in this field lies in the chemical versatility of the this compound scaffold. The pyridine ring and the propanoic acid side chain can be readily modified through various chemical reactions, including oxidation, reduction, and substitution. evitachem.com This allows for the creation of large libraries of diverse compounds that can be screened for activity against a wide array of biological targets. The ability to fine-tune the molecule's properties is a significant advantage in optimizing lead compounds during the drug development process.
However, this chemical diversity also presents challenges. The synthesis of specific derivatives can be complex, requiring multi-step processes and careful control of reaction conditions to achieve the desired stereochemistry and purity. nih.gov Developing efficient, scalable, and cost-effective synthetic routes is a critical challenge that needs to be addressed to move potential drug candidates from the laboratory to clinical trials.
A significant opportunity is driven by the urgent need for new drugs to combat global health threats like antibiotic resistance. The demonstrated potential of pyridine-based compounds to overcome resistance mechanisms offers a strong incentive for continued research and investment in this area. nih.gov The exploration of these compounds against new and challenging drug targets represents a major frontier for medicinal chemists and pharmacologists.
| Aspect | Challenges | Opportunities |
| Synthesis | Complex, multi-step reactions; control of stereochemistry. | Creation of diverse chemical libraries for screening. |
| Drug Development | Scalability and cost-effectiveness of synthesis. | Fine-tuning of molecular properties to optimize efficacy and selectivity. |
| Therapeutic Application | Identifying specific and viable biological targets. | Addressing urgent medical needs like antimicrobial resistance. |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(Pyridin-3-yl)propanoic acid?
Methodological Answer: A common approach involves coupling pyridine derivatives with propanoic acid precursors. For example, substitution reactions targeting the pyridine ring (e.g., nucleophilic displacement of halogenated pyridines with malonate esters) can yield intermediates, followed by hydrolysis to the carboxylic acid. Catalytic hydrogenation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also be employed for regioselective functionalization . Purification typically involves recrystallization or column chromatography, with structural confirmation via (e.g., pyridyl protons at δ 8.5–9.0 ppm) and IR spectroscopy (carboxylic acid C=O stretch ~1700 cm) .
Q. How is the structural identity of this compound experimentally validated?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For the closely related analog 3-(pyridin-3-yl)propionic acid, SC-XRD revealed a C(8) hydrogen-bonded chain along the crystallographic b-axis, stabilized by N–H⋯O and C–H⋯O interactions . Complementary techniques include:
- NMR Spectroscopy : distinguishes the pyridyl carbons (C3: ~150 ppm) and the carboxylic acid carbon (~175 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 165.0662 (CHNO) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Safety Data Sheets (SDS) for structurally related pyridyl-acetic acids recommend:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation; H319/H335) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what applications arise?
Methodological Answer: The carboxylic acid and pyridyl groups act as bifunctional ligands. In Pt(II) complexes, the carboxylate binds trans to amine ligands, enabling modular derivatization (e.g., esterification/amidation of the carboxylic acid). Such complexes exhibit thermoactivatable cytotoxicity in cancer cells (A2780 line) via DNA/protein adduct formation, with enhanced activity under hyperthermic conditions (mimicking thermotherapy) . Stability studies in aqueous media (e.g., PBS at 37°C) and reactivity assays (e.g., ethidium bromide displacement for DNA binding) are key to evaluating therapeutic potential.
Q. What biological activities are reported for derivatives of this compound?
Methodological Answer: Fluorinated analogs (e.g., 6-fluoro derivatives) demonstrate selective bioactivity:
- Neuroprotection : Modulation of glutamate receptors (e.g., NMDA) via pyridyl ring interactions .
- Anticancer Effects : Induction of apoptosis in A2780 ovarian cancer cells through mitochondrial pathway activation (IC ~15 μM) .
Comparative studies show that fluorination at the pyridyl C6 position enhances receptor selectivity compared to non-fluorinated analogs (Table 1).
Q. Table 1. Biological Activity of Pyridylpropanoic Acid Derivatives
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Non-fluorinated pyridine | Moderate NMDA receptor modulation |
| 6-Fluoro derivative | C6-Fluoropyridine | Enhanced receptor selectivity |
| 5-Fluoro derivative | C5-Fluoropyridine | Reduced potency |
Q. How do structural modifications influence the compound’s physicochemical and pharmacological properties?
Methodological Answer:
- Solubility : Introducing polar groups (e.g., -OH, -NH) improves aqueous solubility but may reduce blood-brain barrier permeability. LogP values for pyridylpropanoic acids range from 0.5–1.5 .
- Receptor Binding : Fluorination at C6 increases electronegativity, enhancing hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
- Metabolic Stability : Methylation of the carboxylic acid (to ester prodrugs) prolongs half-life in vivo but requires enzymatic hydrolysis for activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
